molecular formula C21H26N2O4 B7054953 N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide

N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide

Cat. No.: B7054953
M. Wt: 370.4 g/mol
InChI Key: OCLQASWWMPUNEZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a furan ring, and a hydroxyphenyl moiety

Properties

IUPAC Name

N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c24-18-9-7-16(8-10-18)14-23(15-19-6-3-13-27-19)21(26)12-11-20(25)22-17-4-1-2-5-17/h3,6-10,13,17,24H,1-2,4-5,11-12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLQASWWMPUNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC(=O)N(CC2=CC=C(C=C2)O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amide Bond: The initial step involves the reaction of cyclopentylamine with butanedioic acid to form N-cyclopentylbutanediamide.

    Introduction of the Furan Ring: The next step involves the alkylation of the amide with furan-2-ylmethyl chloride under basic conditions to introduce the furan ring.

    Attachment of the Hydroxyphenyl Group: Finally, the compound is further reacted with 4-hydroxybenzyl chloride in the presence of a base to attach the hydroxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a building block for advanced materials with specific properties such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and hydroxyphenyl groups could play a role in binding to specific molecular targets, while the cyclopentyl group might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N’-(furan-2-ylmethyl)butanediamide: Lacks the hydroxyphenyl group, which may reduce its potential interactions with certain biological targets.

    N-cyclopentyl-N’-(4-hydroxyphenyl)methylbutanediamide: Lacks the furan ring, potentially altering its chemical reactivity and biological activity.

    N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-methylbutanediamide: Substitutes the hydroxyphenyl group with a methyl group, which could significantly change its properties.

Uniqueness

N-cyclopentyl-N’-(furan-2-ylmethyl)-N’-[(4-hydroxyphenyl)methyl]butanediamide is unique due to the combination of its structural features. The presence of both the furan and hydroxyphenyl groups provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound for research and industrial applications.

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